Zolazepam-d3

Description

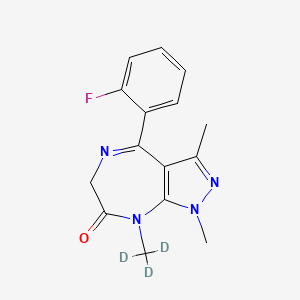

Structure

3D Structure

Properties

Molecular Formula |

C15H15FN4O |

|---|---|

Molecular Weight |

289.32 g/mol |

IUPAC Name |

4-(2-fluorophenyl)-1,3-dimethyl-8-(trideuteriomethyl)-6H-pyrazolo[3,4-e][1,4]diazepin-7-one |

InChI |

InChI=1S/C15H15FN4O/c1-9-13-14(10-6-4-5-7-11(10)16)17-8-12(21)19(2)15(13)20(3)18-9/h4-7H,8H2,1-3H3/i2D3 |

InChI Key |

GDSCFOSHSOWNDL-BMSJAHLVSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N1C(=O)CN=C(C2=C1N(N=C2C)C)C3=CC=CC=C3F |

Canonical SMILES |

CC1=NN(C2=C1C(=NCC(=O)N2C)C3=CC=CC=C3F)C |

Origin of Product |

United States |

Foundational & Exploratory

Zolazepam-d3: A Technical Guide for Researchers

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the chemical structure and properties of Zolazepam-d3. This document provides a detailed overview of its chemical characteristics, mechanism of action, and potential applications in experimental settings.

Chemical Structure and Properties

This compound is the deuterated analog of Zolazepam, a pyrazolodiazepinone derivative. The "-d3" designation indicates the substitution of three hydrogen atoms with deuterium atoms. Based on common synthetic labeling strategies for creating internal standards for mass spectrometry, the deuterium atoms are most likely located on one of the methyl groups.

Chemical Structure of Zolazepam:

Inferred Chemical Structure of this compound:

The most probable structure of this compound involves the replacement of the three hydrogens on the N1-methyl group with deuterium.

Physicochemical Properties

The following table summarizes the key physicochemical properties of Zolazepam and the inferred properties of this compound. It is important to note that while the chemical behavior of isotopologues is very similar, there are slight differences in their physical properties, primarily due to the increased mass of deuterium.

| Property | Zolazepam | This compound (inferred) | Source |

| Chemical Formula | C₁₅H₁₅FN₄O | C₁₅H₁₂D₃FN₄O | [1] |

| Molecular Weight | 286.30 g/mol | 289.32 g/mol | [2] |

| IUPAC Name | 4-(2-fluorophenyl)-6,8-dihydro-1,3,8-trimethylpyrazolo[3,4-e][3][4]diazepin-7(1H)-one | 4-(2-fluorophenyl)-6,8-dihydro-1,3-dimethyl-8-(methyl-d3)pyrazolo[3,4-e][3][4]diazepin-7(1H)-one | Inferred |

| CAS Number | 31352-34-2 | Not available | |

| Appearance | White to off-white crystalline solid | Expected to be similar to Zolazepam | |

| Solubility | Water soluble | Expected to be similar to Zolazepam | [3] |

Mechanism of Action

Zolazepam is a benzodiazepine, and its mechanism of action involves the positive allosteric modulation of the gamma-aminobutyric acid type A (GABA-A) receptor.[5] GABA is the primary inhibitory neurotransmitter in the central nervous system.[6]

The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions (Cl⁻) into the neuron. This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect.[6]

Zolazepam binds to a specific site on the GABA-A receptor, distinct from the GABA binding site. This binding potentiates the effect of GABA by increasing the frequency of channel opening, leading to an enhanced influx of chloride ions and a greater inhibitory effect.[7] This mechanism is responsible for the anxiolytic, sedative, and muscle relaxant properties of Zolazepam.

Signaling Pathway Diagram

Caption: GABA-A receptor signaling pathway modulated by this compound.

Experimental Protocols

This compound is primarily intended for use as an internal standard in analytical chemistry, particularly in mass spectrometry-based methods for the quantification of Zolazepam in biological matrices. The following provides a general experimental protocol for such an application.

Quantification of Zolazepam in Plasma using LC-MS/MS

Objective: To determine the concentration of Zolazepam in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.

Methodology:

-

Sample Preparation:

-

Thaw plasma samples at room temperature.

-

To 100 µL of plasma, add 10 µL of a known concentration of this compound solution (e.g., 100 ng/mL in methanol) and vortex briefly.

-

Perform protein precipitation by adding 300 µL of acetonitrile.

-

Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate Zolazepam from matrix components.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Multiple Reaction Monitoring (MRM):

-

Zolazepam: Monitor the transition of the parent ion (m/z 287.1) to a specific product ion.[8]

-

This compound: Monitor the transition of the parent ion (m/z 290.1) to a corresponding product ion.

-

-

Optimize collision energy and other MS parameters for maximum signal intensity.

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the ratio of the peak area of Zolazepam to the peak area of this compound against the concentration of Zolazepam standards.

-

Determine the concentration of Zolazepam in the unknown samples by interpolating their peak area ratios on the calibration curve.

-

Experimental Workflow Diagram

References

- 1. Zolazepam United States Pharmacopeia (USP) Reference Standard 33754-49-3 [sigmaaldrich.com]

- 2. Zolazepam | C15H15FN4O | CID 35775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. researchgate.net [researchgate.net]

- 5. Effect of Xylazine–Tiletamine–Zolazepam on the Local Field Potential of the Rat Olfactory Bulb - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of Zolazepam-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Zolazepam-d3, a deuterated analog of the anesthetic agent Zolazepam. This document details the synthetic pathway, experimental protocols, and analytical characterization of the compound, presenting data in a clear and accessible format for researchers and professionals in the field of drug development.

Introduction

Zolazepam is a pyrazolodiazepinone derivative with sedative, anxiolytic, and muscle relaxant properties, commonly used in veterinary medicine in combination with tiletamine. The deuterated analog, this compound, incorporates three deuterium atoms on the N-methyl group. This isotopic labeling is a valuable tool in pharmacokinetic and metabolic studies, allowing for the differentiation and quantification of the drug and its metabolites using mass spectrometry. This guide outlines a plausible synthesis for this compound and the analytical methods for its characterization.

Synthesis of this compound

The synthesis of this compound can be envisioned as a multi-step process, culminating in the deuteromethylation of a suitable precursor. A key intermediate in the synthesis of Zolazepam is (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone. A modern and optimized synthesis for this intermediate has been recently reported and serves as the foundation for this proposed pathway.

Synthesis of Key Intermediate: (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone

A recent reinvestigation into the synthesis of Zolazepam intermediates provides an efficient route to (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone. The procedure is optimized to produce a high yield of the pure product.

Experimental Protocol:

The synthesis involves the acylation of 1,3-dimethyl-5-pyrazolone with 2-fluorobenzoyl chloride to form (5-hydroxy-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone, followed by chlorination to yield the desired key intermediate.

-

Step 1: Acylation of 1,3-dimethyl-5-pyrazolone. To a solution of 1,3-dimethyl-5-pyrazolone in a suitable solvent (e.g., dioxane), 2-fluorobenzoyl chloride is added dropwise at a controlled temperature. The reaction mixture is then refluxed for several hours. After cooling, the product is precipitated by the addition of an acidic aqueous solution and purified by recrystallization.

-

Step 2: Chlorination. The acylated product from Step 1 is treated with a chlorinating agent, such as phosphorus oxychloride, to replace the hydroxyl group with a chlorine atom. The reaction is typically carried out at an elevated temperature. The crude product is then isolated and purified.

Proposed Synthesis of Des-methyl Zolazepam

The subsequent steps to form the diazepine ring of a des-methyl Zolazepam precursor are not explicitly detailed in recent literature but can be inferred from general benzodiazepine synthesis methods. This would likely involve reaction of the chloro-ketone intermediate with a suitable amine to introduce the nitrogen atom of the diazepine ring, followed by cyclization.

Final Step: Deuteromethylation to Yield this compound

The final step in the synthesis of this compound is the selective N-methylation of the des-methyl Zolazepam precursor using a deuterated methylating agent.

Experimental Protocol:

To a solution of des-methyl Zolazepam in an appropriate aprotic solvent (e.g., dimethylformamide or acetonitrile), a base (e.g., sodium hydride or potassium carbonate) is added to deprotonate the nitrogen atom. Subsequently, deuterated methyl iodide (CD3I) is added, and the reaction mixture is stirred at room temperature or slightly elevated temperature until completion. The product, this compound, is then isolated by extraction and purified by column chromatography.

Reaction Scheme:

Caption: Proposed synthetic workflow for this compound.

Characterization of this compound

The synthesized this compound must be thoroughly characterized to confirm its identity, purity, and isotopic enrichment. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to be very similar to that of unlabeled Zolazepam, with the key difference being the absence of the signal corresponding to the N-methyl protons. The integration of the remaining proton signals should be consistent with the structure.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum of this compound will also closely resemble that of the unlabeled compound. The carbon of the deuterated methyl group (CD3) will exhibit a characteristic multiplet due to carbon-deuterium coupling, and its chemical shift will be slightly different from the corresponding CH3 group in Zolazepam.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and isotopic enrichment of this compound.

Expected Mass Spectrum: The molecular ion peak ([M+H]⁺) for this compound will be observed at m/z 290.1, which is three mass units higher than that of unlabeled Zolazepam (m/z 287.1). The isotopic purity can be determined by comparing the intensities of the molecular ion peaks of the deuterated and non-deuterated species.

Fragmentation Pattern: The fragmentation pattern of this compound in tandem mass spectrometry (MS/MS) will be similar to that of Zolazepam. Common fragmentation pathways include losses of a hydrogen atom, a fluorine atom, and a carbonyl group (H+CO)[1]. The fragments containing the deuterated methyl group will be shifted by three mass units compared to the corresponding fragments in the unlabeled compound.

Table 1: Quantitative Data for Zolazepam and this compound

| Property | Zolazepam | This compound (Expected) |

| Chemical Formula | C₁₅H₁₅FN₄O | C₁₅H₁₂D₃FN₄O |

| Molecular Weight | 286.31 g/mol | 289.33 g/mol |

| [M+H]⁺ (m/z) | 287.1 | 290.1 |

| Key MS/MS Fragments | M-1, M-19, M-29[1] | M-1, M-19, M-29 (with potential shifts) |

| ¹H NMR (N-CH₃ signal) | Present (singlet) | Absent |

Experimental Protocols for Characterization

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

-

Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the structure of the compound.

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Use a high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, coupled to a suitable ionization source (e.g., electrospray ionization - ESI).

-

Data Acquisition: Acquire full scan mass spectra to determine the molecular weight and perform tandem mass spectrometry (MS/MS) to study the fragmentation pattern.

-

Analysis: Analyze the mass spectra to confirm the molecular formula and isotopic enrichment. Compare the fragmentation pattern with that of unlabeled Zolazepam to further confirm the structure.

Logical Relationship of Characterization

Caption: Logical workflow for the characterization of this compound.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. By following the outlined synthetic strategy and analytical protocols, researchers can produce and validate this valuable isotopically labeled compound for use in advanced pharmaceutical research, particularly in the fields of drug metabolism and pharmacokinetics. The provided data and methodologies are intended to serve as a comprehensive resource for scientists and professionals in drug development.

References

Zolazepam's Mechanism of Action as a Positive Allosteric Modulator of GABA-A Receptors: A Technical Guide

Zolazepam, a pyrazolodiazepinone derivative, functions as a potent positive allosteric modulator of γ-aminobutyric acid type A (GABA-A) receptors. This technical guide provides an in-depth analysis of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows. This document is intended for researchers, scientists, and professionals in the field of drug development.

The GABA-A Receptor and Zolazepam's Modulatory Role

The GABA-A receptor is a pentameric ligand-gated ion channel, primarily composed of a combination of α, β, and γ subunits. The binding of the endogenous neurotransmitter GABA to its recognition sites on the receptor triggers the opening of an integral chloride (Cl⁻) channel. The subsequent influx of Cl⁻ ions leads to hyperpolarization of the neuronal membrane, resulting in an inhibitory postsynaptic potential (IPSP) and a reduction in neuronal excitability.

Zolazepam, like other benzodiazepines, does not bind to the GABA recognition site. Instead, it binds to a distinct allosteric site located at the interface of the α and γ subunits of the GABA-A receptor. This binding event does not directly open the chloride channel but rather enhances the affinity of GABA for its receptor. The potentiation of GABA's effect by zolazepam leads to an increased frequency of chloride channel opening, resulting in a more pronounced and prolonged hyperpolarization of the neuron. This enhanced inhibitory neurotransmission underlies the sedative, anxiolytic, and muscle relaxant properties of zolazepam.

Quantitative Analysis of Zolazepam-GABA-A Receptor Interaction

The interaction of zolazepam with the GABA-A receptor has been quantified through various in vitro assays. The following table summarizes key binding affinity and potency data.

| Parameter | Value | Receptor Subtype | Experimental Model | Reference |

| Binding Affinity (Ki) | 1.5 - 4.5 nM | α1β2γ2 | Rat brain membranes | |

| Potency (EC50) | 30 - 100 nM | Various recombinant GABA-A receptors | Xenopus oocytes | |

| Efficacy (GABA Shift) | 2-3 fold increase | α1β2γ2 | Electrophysiology |

Signaling Pathway of Zolazepam's Action

The primary signaling event initiated by zolazepam is the enhancement of GABA-A receptor-mediated chloride ion influx. This leads to a cascade of downstream effects that ultimately reduce neuronal excitability.

Caption: Zolazepam enhances GABAergic neurotransmission.

Experimental Protocols

The following sections detail standardized protocols for investigating the interaction of zolazepam with GABA-A receptors.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of zolazepam for the GABA-A receptor. It involves the use of a radiolabeled ligand that specifically binds to the benzodiazepine site.

Methodology:

-

Membrane Preparation: Homogenize brain tissue (e.g., rat cerebral cortex) in a buffered solution and centrifuge to isolate the crude membrane fraction containing GABA-A receptors.

-

Incubation: Incubate the prepared membranes with a fixed concentration of a radiolabeled benzodiazepine ligand (e.g., [³H]flunitrazepam) and varying concentrations of unlabeled zolazepam.

-

Separation: After reaching equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the concentration of zolazepam that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for radioligand binding assay.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This technique is utilized to measure the potentiation of GABA-induced currents by zolazepam in a controlled cellular environment, such as Xenopus oocytes expressing specific GABA-A receptor subtypes.

Methodology:

-

Oocyte Preparation: Surgically remove oocytes from a Xenopus laevis frog and treat them with collagenase to remove the follicular cell layer.

-

Receptor Expression: Inject the oocytes with cRNA encoding the desired α, β, and γ subunits of the GABA-A receptor and incubate for 2-5 days to allow for receptor expression.

-

Electrophysiological Recording: Place an oocyte in a recording chamber and impale it with two microelectrodes filled with KCl. Clamp the membrane potential at a holding potential (e.g., -70 mV).

-

Drug Application: Perfuse the oocyte with a solution containing a submaximal concentration of GABA (e.g., EC10) to elicit a baseline current. Co-apply varying concentrations of zolazepam with the GABA solution.

-

Data Acquisition and Analysis: Record the changes in the amplitude of the GABA-induced chloride current in the presence of zolazepam. Plot the concentration-response curve for zolazepam and determine its EC50 value (the concentration that produces 50% of the maximal potentiation).

Caption: Workflow for two-electrode voltage clamp electrophysiology.

In-Depth Technical Guide to the Physicochemical Properties of Zolazepam-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Zolazepam-d3, a deuterated analog of the anesthetic agent Zolazepam. The inclusion of deuterium in place of hydrogen atoms can significantly alter the pharmacokinetic profile of a drug, making this compound a molecule of interest for research and development. This document details its fundamental characteristics, outlines experimental protocols for their determination, and visualizes key pathways and workflows to support further investigation.

Core Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound and its parent compound, Zolazepam, for comparative analysis. It is important to note that some of the data for the parent compound are predicted values and should be considered as such.

| Property | This compound | Zolazepam (Parent Compound) |

| Molecular Formula | C₁₅H₁₂D₃FN₄O[1] | C₁₅H₁₅FN₄O[2][3] |

| Molecular Weight | 289.32 g/mol [1][4] | 286.309 g/mol [2] |

| CAS Number | 1286480-83-8[1][4] | 31352-82-6[2] |

| Melting Point | Not available | 183-185 °C (Predicted)[2] |

| pKa | Not available | 1.85 (Predicted)[2] |

| Solubility | Not available | In organic solvents: DMF: 1 mg/mL[2]DMSO: 1 mg/mL[2]In aqueous/organic mixture: DMSO:PBS (pH 7.2) (1:2): 0.33 mg/mL[2]Zolazepam Hydrochloride: Water: 0.269 mg/mL[5] |

Experimental Protocols

The following are detailed methodologies for the determination of key physicochemical properties of this compound, adapted from established pharmaceutical testing protocols.

Determination of Melting Point (Capillary Method)

The melting point of this compound can be determined using the capillary method, a standard pharmacopeial technique.[6][7][8]

-

Sample Preparation: The this compound sample must be finely powdered and thoroughly dried in a vacuum desiccator over a suitable desiccant for at least 24 hours.[6]

-

Capillary Tube Loading: A small amount of the dried powder is introduced into a capillary tube (typically 0.8-1.2 mm internal diameter) and packed to a height of 2.5-3.5 mm.[6]

-

Apparatus Setup: The loaded capillary tube is placed in a calibrated melting point apparatus.

-

Measurement: The temperature is raised at a constant rate, typically 1 °C/min, starting from a temperature about 5 °C below the expected melting point.[6]

-

Data Recording: The temperature at which the substance first begins to collapse or melt (onset point) and the temperature at which it is completely liquefied (clear point) are recorded to define the melting range.[6]

Determination of Aqueous Solubility (Shake-Flask Method)

The equilibrium solubility of this compound in aqueous media can be determined using the shake-flask method, which is considered the gold standard.[9][10]

-

Solution Preparation: An excess amount of this compound is added to a series of vials containing aqueous buffers at different pH values (e.g., 1.2, 4.5, and 6.8) to cover the physiological range.[10]

-

Equilibration: The vials are sealed and agitated in a constant temperature water bath or shaker (typically at 37 °C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.[10]

-

Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution by centrifugation or filtration.[10]

-

Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Data Analysis: The solubility is reported as the mean concentration from at least three replicate experiments at each pH.

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) of this compound can be determined by potentiometric titration.[11][12]

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent (e.g., a co-solvent system if aqueous solubility is low) to a known concentration (e.g., 1 mM).[11]

-

Titration Setup: The sample solution is placed in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer. The ionic strength of the solution is maintained with a background electrolyte like 0.15 M KCl.[11]

-

Titration: The solution is titrated with a standardized solution of 0.1 M HCl or 0.1 M NaOH. The pH of the solution is recorded after each incremental addition of the titrant.[11]

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve. The experiment should be performed in triplicate to ensure reproducibility.[11]

Visualizations

The following diagrams illustrate the signaling pathway of Zolazepam and a general experimental workflow for physicochemical characterization.

Caption: this compound signaling pathway via positive allosteric modulation of the GABA-A receptor.

Caption: General experimental workflow for the physicochemical characterization of this compound.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Zolazepam CAS#: 31352-82-6 [m.chemicalbook.com]

- 3. Zolazepam | C15H15FN4O | CID 35775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 1286480-83-8 | LBC48083 | Biosynth [biosynth.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. thinksrs.com [thinksrs.com]

- 7. nano-lab.com.tr [nano-lab.com.tr]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. researchgate.net [researchgate.net]

- 10. who.int [who.int]

- 11. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 12. medwinpublishers.com [medwinpublishers.com]

Zolazepam-d3 Certificate of Analysis: A Technical Guide

For researchers, scientists, and drug development professionals, the Certificate of Analysis (CoA) for a deuterated standard like Zolazepam-d3 is a critical document that guarantees the identity, purity, and quality of the material. This guide provides an in-depth explanation of the data and methodologies presented in a typical this compound CoA, ensuring its effective use in a research and development setting.

Compound Information

This section provides fundamental details about this compound.

| Parameter | Value |

| Compound Name | This compound |

| CAS Number | 1286480-83-8[1] |

| Chemical Formula | C₁₅H₁₂D₃FN₄O |

| Molecular Weight | 291.33 g/mol |

| Structure | (As per provided chemical structure) |

| Appearance | White to Off-White Solid |

| Solubility | Soluble in DMSO, Methanol |

| Storage Conditions | -20°C, Inert atmosphere |

Analytical Data

This core section of the CoA presents the quantitative results from various analytical tests performed to characterize the this compound standard.

Purity and Identity

| Test | Method | Specification | Result |

| Purity (by HPLC) | High-Performance Liquid Chromatography | ≥98% | 99.5% |

| Identity (by ¹H NMR) | Proton Nuclear Magnetic Resonance | Conforms to Structure | Conforms |

| Identity (by MS) | Mass Spectrometry | Conforms to Structure | Conforms |

Isotopic Purity

| Test | Method | Specification | Result |

| Deuterium Incorporation | Mass Spectrometry | ≥99% | 99.6% (d3) |

| Isotopic Distribution | Mass Spectrometry | Report | d0=0.1%, d1=0.3%, d2=0.0%, d3=99.6% |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of the analytical results.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

-

Instrumentation : Agilent 1260 Infinity II HPLC or equivalent with a Diode Array Detector (DAD).

-

Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase : A gradient of Acetonitrile and Water (both with 0.1% Formic Acid).

-

Flow Rate : 1.0 mL/min.

-

Column Temperature : 30°C.

-

Detection Wavelength : 254 nm.

-

Injection Volume : 5 µL.

-

Procedure : A solution of this compound is prepared in the mobile phase and injected into the HPLC system. The peak area of the principal peak is compared to the total area of all peaks to determine the purity.

Nuclear Magnetic Resonance (NMR) for Structural Confirmation

-

Instrumentation : Bruker Avance III 400 MHz NMR spectrometer or equivalent.

-

Solvent : Deuterated Dimethyl Sulfoxide (DMSO-d6).

-

Procedure : A sample of this compound is dissolved in the deuterated solvent. Proton (¹H) NMR spectra are acquired. The chemical shifts, splitting patterns, and integration values are analyzed to confirm that the observed spectrum is consistent with the known structure of Zolazepam, accounting for the deuterium labeling.

Mass Spectrometry (MS) for Identity and Isotopic Purity

-

Instrumentation : Agilent 6545 Q-TOF LC/MS or equivalent.

-

Ionization Source : Electrospray Ionization (ESI) in positive mode.

-

Procedure : The sample is introduced into the mass spectrometer. The mass-to-charge ratio (m/z) of the molecular ion is measured to confirm the molecular weight of this compound. The isotopic distribution is analyzed to determine the percentage of the d3 species and to quantify the presence of d0, d1, and d2 isotopologues.

Visualizing the CoA Workflow and Key Relationships

To better understand the logical flow of a Certificate of Analysis and the relationships between its components, the following diagrams are provided.

Caption: Workflow of a Certificate of Analysis from sample receipt to product release.

Caption: Relationship between analytical techniques and the properties they determine for this compound.

References

An In-depth Technical Guide on the Isotopic Labeling and Stability of Zolazepam-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic labeling and stability of Zolazepam-d3, a deuterated analog of Zolazepam. This document is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds in their studies.

Zolazepam is a pyrazolodiazepinone derivative with sedative, anxiolytic, and muscle relaxant properties, commonly used in veterinary medicine in combination with tiletamine.[1][2] this compound serves as an ideal internal standard for the quantitative analysis of Zolazepam in biological matrices by mass spectrometry, due to its similar chemical and physical properties to the unlabeled compound.[3][4] The incorporation of deuterium atoms results in a mass shift that allows for its differentiation from the parent compound without significantly altering its retention time in chromatographic systems.

Isotopic Labeling of this compound

The synthesis of this compound typically involves the introduction of three deuterium atoms at a specific, chemically stable position within the Zolazepam molecule. The most common and logical position for deuteration is one of the N-methyl groups, creating a trideuteriomethyl (-CD3) group. This is because the N-methyl group is synthetically accessible and the resulting C-D bonds are highly stable under typical analytical and physiological conditions.

A plausible synthetic route for this compound would involve the use of a deuterated methylating agent, such as trideuteriomethyl iodide (CD3I), in the final steps of the synthesis of the Zolazepam molecule.[5] This "late-stage" labeling approach is often preferred as it minimizes the potential for isotopic scrambling and can be more cost-effective.[6]

Below is a diagram illustrating a generalized workflow for the synthesis and purification of this compound.

References

Zolazepam and its Metabolites in Veterinary Medicine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zolazepam is a pyrazolodiazepinone derivative, structurally related to the benzodiazepine class of drugs. In veterinary medicine, it is primarily used as a central nervous system depressant, anxiolytic, and muscle relaxant. It is most commonly available in a 1:1 combination with the dissociative anesthetic tiletamine, under trade names such as Telazol® and Zoletil®. This combination provides a synergistic effect, offering rapid immobilization, good muscle relaxation, and analgesia for a variety of animal species. Understanding the pharmacokinetic profile and metabolic fate of zolazepam is critical for optimizing its therapeutic use, ensuring animal safety, and developing new drug formulations and analytical methods. Species-specific differences in metabolism can significantly impact the efficacy and duration of anesthesia, as well as the recovery period. This guide provides an in-depth overview of zolazepam's pharmacokinetics, metabolic pathways, and analytical methodologies for its quantification in biological matrices.

Pharmacokinetics of Zolazepam

The pharmacokinetic properties of zolazepam can vary significantly between species, influencing the clinical effects of the drug. These differences are particularly notable between dogs and cats.

Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters of zolazepam in various veterinary species.

Table 1: Pharmacokinetic Parameters of Zolazepam in Dogs

| Parameter | Value (IV Administration) | Value (IM Administration) | Reference(s) |

| Dose | 1.1 mg/kg | 10 mg/kg | [1] |

| C₀ (ng/mL) | 2594 | - | [1] |

| Cₘₐₓ (ng/mL) | - | 10,600 (approx.) | [2] |

| Tₘₐₓ (hours) | - | 0.5 | [3] |

| AUC₀-last (ng*hr/mL) | - | - | |

| T½ (hours) | 0.41 | 1.0 (approx.) | [1][3] |

| CL (mL/kg/h) | 1993 | - | [1] |

| Vₛₛ (mL/kg) | 604 | - | [1] |

C₀: Initial plasma concentration; Cₘₐₓ: Maximum plasma concentration; Tₘₐₓ: Time to maximum plasma concentration; AUC: Area under the curve; T½: Elimination half-life; CL: Clearance; Vₛₛ: Volume of distribution at steady state.

Table 2: Pharmacokinetic Parameters of Zolazepam in Cats

| Parameter | Value (IM Administration) | Reference(s) |

| Dose | 10 mg/kg | [3] |

| Tₘₐₓ (hours) | 0.5 | [3] |

| T½ (hours) | 4.5 | [3] |

Table 3: Pharmacokinetic Parameters of Zolazepam in Pigs

| Parameter | Value (IM Administration) | Reference(s) |

| Dose | 3 mg/kg | [4] |

| Apparent CL (L/h) | 11 | [2] |

| T½ (hours) | 2.76 | [2] |

Metabolic Pathways of Zolazepam

Zolazepam undergoes extensive biotransformation in the liver before being excreted. The primary metabolic pathways involve N-demethylation and hydroxylation, catalyzed by the cytochrome P450 (CYP) family of enzymes. While the specific CYP isoforms responsible for zolazepam metabolism in dogs and cats have not been fully elucidated, it is known that species-specific differences in CYP activity can lead to variations in drug metabolism.

The major metabolites of zolazepam identified in pigs include:

-

1-desmethyl zolazepam

-

8-desmethyl zolazepam

-

6-hydroxy zolazepam

These metabolites are subsequently conjugated, primarily with glucuronic acid, to form more water-soluble compounds that are readily excreted in the urine. Less than 4% of the administered dose of zolazepam is excreted unchanged in the urine of dogs.

Below is a diagram illustrating the proposed metabolic pathway of zolazepam.

Experimental Protocols

Accurate quantification of zolazepam and its metabolites in biological matrices is essential for pharmacokinetic studies and therapeutic drug monitoring. Below are representative experimental protocols for sample preparation and analysis.

Sample Preparation: Protein Precipitation (for Plasma)

This method is rapid and suitable for the simultaneous determination of zolazepam and tiletamine in plasma.[2][5]

Materials:

-

Canine plasma samples

-

Acetonitrile

-

Midazolam (Internal Standard)

-

Microcentrifuge tubes

-

Vortex mixer

-

Microcentrifuge

Procedure:

-

Pipette 100 µL of canine plasma into a 1.5 mL microcentrifuge tube.

-

Add 200 µL of acetonitrile containing the internal standard (e.g., midazolam).

-

Vortex the mixture for 1 minute to precipitate plasma proteins.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube or autosampler vial.

-

Inject an aliquot of the supernatant into the LC-MS/MS system.

Sample Preparation: Solid-Phase Extraction (SPE) (for Urine)

This method provides a cleaner extract compared to protein precipitation and is suitable for the analysis of benzodiazepines and their metabolites in urine.

Materials:

-

Urine sample

-

0.1 M Acetate buffer (pH 5.0)

-

β-glucuronidase

-

Internal standards

-

SPE cartridges (e.g., mixed-mode cation exchange)

-

Methylene chloride

-

Ethyl acetate/ammonium hydroxide (98:2, v/v)

-

Nitrogen evaporator

Procedure:

-

Hydrolysis: To 1-5 mL of urine, add 1-2 mL of 0.1 M acetate buffer (pH 5.0) containing β-glucuronidase. Add internal standards, vortex, and incubate at 65°C for 1-2 hours. Allow the sample to cool.

-

Sample Loading: Load the hydrolyzed sample directly onto the SPE cartridge without preconditioning. Pull the sample through at a rate of 1-2 mL/minute.

-

Washing: Wash the cartridge with 1 mL of methylene chloride. Dry the column thoroughly under vacuum or positive pressure for 5-10 minutes.

-

Elution: Elute the analytes with 1 mL of ethyl acetate/ammonium hydroxide (98:2).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at approximately 35°C. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Instrumentation:

-

Liquid chromatograph coupled with a triple quadrupole mass spectrometer.

Chromatographic Conditions (Example for Dog Plasma): [5]

-

Column: Reversed-phase C18 column.

-

Mobile Phase: 10 mM ammonium acetate in water and acetonitrile (e.g., 20:80, v/v).

-

Flow Rate: 0.2 mL/min.

-

Injection Volume: 10 µL.

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (Example):

-

Zolazepam: m/z 286.1 → 257.1

-

Midazolam (IS): m/z 326.0 → 291.0

-

The following diagram illustrates a typical experimental workflow for the quantification of zolazepam in plasma.

References

- 1. Canine and Feline Differences in the Cytochrome P450 Transcriptome and Drug Metabolism [etd.auburn.edu]

- 2. researchgate.net [researchgate.net]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. researchgate.net [researchgate.net]

- 5. Simultaneous determination of zolazepam and tiletamine in dog plasma by liquid chromatography coupled to a tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of Zolazepam in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zolazepam is a pyrazolodiazepinone derivative that acts as a potent, short-acting benzodiazepine. It is structurally distinct from 1,4-benzodiazepines like diazepam. In veterinary medicine and animal research, zolazepam is almost exclusively used in combination with the dissociative anesthetic tiletamine, under trade names such as Telazol® and Zoletil®. This combination produces a state of anesthesia and analgesia with good muscle relaxation. However, understanding the specific pharmacological profile of zolazepam is crucial for interpreting its effects, optimizing its use, and developing new therapeutic applications. This technical guide provides a comprehensive overview of the pharmacological properties of zolazepam in various animal models, focusing on its mechanism of action, pharmacokinetics, and pharmacodynamics, supported by detailed experimental protocols and data presented for clear comparison.

Mechanism of Action

Zolazepam, like other benzodiazepines, exerts its effects by modulating the activity of the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. Zolazepam acts as a positive allosteric modulator of the GABA-A receptor, meaning it binds to a site on the receptor distinct from the GABA binding site. This binding enhances the affinity of GABA for its receptor, leading to an increased frequency of chloride channel opening. The influx of chloride ions hyperpolarizes the neuron, making it less likely to fire and thus producing a state of sedation, anxiolysis, muscle relaxation, and anticonvulsant activity.

GABA-A Receptor Signaling Pathway

The following diagram illustrates the mechanism of action of zolazepam at the GABA-A receptor.

Caption: Mechanism of action of Zolazepam at the GABA-A receptor.

Pharmacokinetics

The pharmacokinetic profile of zolazepam can vary significantly between species. It is characterized by its absorption, distribution, metabolism, and excretion. The following tables summarize available pharmacokinetic parameters for zolazepam in various animal models. It is important to note that most studies have been conducted with the tiletamine-zolazepam combination, which may influence the pharmacokinetics of zolazepam.

Pharmacokinetic Parameters of Zolazepam

| Species | Dose (mg/kg) & Route | Cmax (ng/mL) | Tmax (min) | Half-life (t½) (h) | Clearance (L/h/kg) | Volume of Distribution (Vd) (L/kg) | Reference |

| Dog | 10 (IM, with tiletamine) | ~1500 | 30 | ~1.0 | - | - | [1] |

| Cat | 10 (IM, with tiletamine) | ~1200 | 30 | ~4.5 | - | - | [1] |

| Pig | 3 (IM, with tiletamine) | - | - | 2.76 | 11 | - | |

| Polar Bear | ~10 (IM, with tiletamine) | - | - | 1.2 ± 0.08 | 1.1 ± 0.1 | 1.8 ± 0.2 | |

| Rat | - | - | 65.17 | ~3.0 | - | - | [2] |

Data is often presented as mean ± standard error. A dash (-) indicates that the data was not reported in the cited study.

Pharmacodynamics

The pharmacodynamic effects of zolazepam are consistent with its mechanism of action as a benzodiazepine, including sedation, anxiolysis, muscle relaxation, and anticonvulsant activity.

Sedative and Anesthetic Effects

Zolazepam is a potent sedative and, in combination with tiletamine, induces anesthesia. The depth and duration of sedation and anesthesia are dose-dependent.

Effective Doses for Sedation and Anesthesia (in combination with Tiletamine):

| Animal Model | Sedative Dose (mg/kg) | Anesthetic Dose (mg/kg) | Route of Administration |

| Dog | 3.3-5.0 | 5.0-6.6 | Intramuscular |

| Cat | 3.9-5.8 | 5.8-7.9 | Intramuscular |

| Rat | - | 20-40 (of combination) | Intraperitoneal/Intramuscular |

| Mouse | 10-20 (of combination, oral) | 80 (of combination, intraperitoneal) | Oral/Intraperitoneal |

Anticonvulsant Effects

Zolazepam is expected to have significant anticonvulsant properties due to its potentiation of GABAergic inhibition. It is effective against seizures induced by chemical convulsants like pentylenetetrazol (PTZ).

Anxiolytic Effects

As a benzodiazepine, zolazepam is presumed to have anxiolytic effects. These can be evaluated in animal models such as the elevated plus-maze.

Toxicity

The toxicity of zolazepam alone has not been extensively studied. The oral LD50 of the tiletamine-zolazepam combination in rats has been reported.

| Animal Model | Substance | Route of Administration | LD50 (mg/kg) |

| Rat | Tiletamine-Zolazepam | Oral | 398 (of zolazepam component) |

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate assessment of the pharmacological profile of zolazepam.

Assessment of Sedative and Motor Effects: Rota-rod Test

The rota-rod test is widely used to evaluate the motor coordination and sedative effects of drugs.

Caption: Experimental workflow for the Rota-rod test.

Protocol:

-

Animals: Male or female mice (e.g., C57BL/6) weighing 20-30g are commonly used.

-

Apparatus: A rota-rod apparatus with a rotating rod (e.g., 3 cm diameter) is used. The speed of rotation is set to a constant value (e.g., 15 rpm) at which naive animals can remain on the rod for a predetermined cut-off time (e.g., 5 minutes).

-

Training: Animals are trained on the rota-rod for several trials until they can consistently remain on the rotating rod for the cut-off time.

-

Baseline Measurement: The latency to fall from the rotating rod is recorded for each animal before drug administration.

-

Drug Administration: Zolazepam is administered via the desired route (e.g., intraperitoneal). A vehicle control group is also included.

-

Post-Drug Measurement: At specific time points after drug administration (e.g., 15, 30, 60, and 120 minutes), the latency to fall is recorded again.

-

Data Analysis: The mean latency to fall for the zolazepam-treated group is compared to the vehicle-treated group at each time point using appropriate statistical tests (e.g., ANOVA).

Assessment of Anxiolytic Effects: Elevated Plus-Maze (EPM)

The EPM is a widely used behavioral assay for assessing anxiety-like behavior in rodents.

Caption: Experimental workflow for the Elevated Plus-Maze test.

Protocol:

-

Animals: Adult male rats (e.g., Sprague-Dawley) are often used.

-

Apparatus: The maze consists of two open arms and two closed arms of equal dimensions, elevated from the floor.

-

Procedure:

-

Animals are habituated to the testing room for at least 1 hour before the experiment.

-

Zolazepam or vehicle is administered (e.g., intraperitoneally) 30 minutes before the test.

-

Each rat is placed in the center of the maze, facing an open arm.

-

Behavior is recorded for 5 minutes using a video camera.

-

-

Parameters Measured:

-

Time spent in the open arms.

-

Number of entries into the open arms.

-

Time spent in the closed arms.

-

Number of entries into the closed arms.

-

Total number of arm entries (a measure of locomotor activity).

-

-

Data Analysis: An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic effect.

Assessment of Anticonvulsant Effects: Pentylenetetrazol (PTZ)-induced Seizure Test

This model is used to screen for drugs that are effective against generalized seizures.

Protocol:

-

Animals: Mice are commonly used.

-

Procedure:

-

Animals are pre-treated with zolazepam or vehicle.

-

After a specific pre-treatment time (e.g., 30 minutes), a convulsant dose of PTZ (e.g., 85 mg/kg, s.c.) is administered.

-

Animals are observed for the onset of clonic and tonic-clonic seizures and mortality for a defined period (e.g., 30 minutes).

-

-

Parameters Measured:

-

Latency to the first seizure.

-

Duration of seizures.

-

Percentage of animals protected from seizures and mortality.

-

-

Data Analysis: A significant increase in seizure latency and a decrease in the percentage of animals exhibiting seizures and mortality in the zolazepam-treated group compared to the vehicle group indicates anticonvulsant activity.

In Vitro Receptor Binding Assay: [³H]Flunitrazepam Binding

This assay is used to determine the affinity of zolazepam for the benzodiazepine binding site on the GABA-A receptor.

Protocol:

-

Membrane Preparation: Brain tissue (e.g., rat cerebral cortex) is homogenized and centrifuged to obtain a crude membrane preparation.

-

Binding Assay:

-

Aliquots of the membrane preparation are incubated with a fixed concentration of [³H]flunitrazepam (a radiolabeled benzodiazepine) and varying concentrations of zolazepam.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled benzodiazepine (e.g., diazepam).

-

The incubation is carried out at a specific temperature and for a set duration (e.g., 60 minutes at 4°C).

-

-

Separation and Counting: The bound and free radioligand are separated by rapid filtration. The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of zolazepam that inhibits 50% of the specific binding of [³H]flunitrazepam (IC50) is determined. This value can be used to calculate the binding affinity (Ki) of zolazepam for the GABA-A receptor.

Conclusion

Zolazepam is a potent benzodiazepine with a clear mechanism of action involving the positive allosteric modulation of the GABA-A receptor. Its pharmacokinetic profile varies across species, which has important implications for its use in different animal models. While it is almost exclusively used in combination with tiletamine, understanding its individual pharmacodynamic properties—sedative, anxiolytic, and anticonvulsant effects—is essential for both research and clinical applications. The experimental protocols outlined in this guide provide a framework for the continued investigation of zolazepam's pharmacological profile, which will ultimately contribute to its safer and more effective use in animal models. Further research is warranted to determine the ED50 and LD50 values of zolazepam as a single agent to provide a more complete quantitative understanding of its potency and therapeutic index.

References

The Indispensable Role of Deuterated Internal Standards in Mass Spectrometry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative mass spectrometry, achieving accurate and reproducible results is paramount. This is especially critical in regulated environments such as pharmaceutical development, where the precision of analytical data directly impacts safety and efficacy assessments. One of the most robust strategies to ensure data integrity is the use of stable isotope-labeled internal standards (SIL-IS), with deuterated compounds being the most common choice. This technical guide provides an in-depth exploration of the core principles, practical applications, and critical considerations for employing deuterated internal standards in mass spectrometry-based bioanalysis.

The Core Principle: Mitigating Analytical Variability

The fundamental purpose of an internal standard is to compensate for variations inherent in the analytical process.[1] From sample preparation and extraction to chromatographic separation and mass spectrometric detection, each step introduces potential sources of error. An ideal internal standard co-elutes with the analyte of interest and experiences the same variations, thereby normalizing the analyte's response and leading to more accurate quantification.[2][3]

Deuterated internal standards are chemically identical to the analyte, with the only difference being the replacement of one or more hydrogen atoms with their heavier isotope, deuterium.[4] This subtle modification results in a compound that behaves nearly identically to the analyte throughout the entire analytical workflow but is distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer.[4]

Advantages of Employing Deuterated Internal Standards

The use of deuterated internal standards offers several significant advantages over other types of internal standards, such as structural analogs:

-

Correction for Matrix Effects: Matrix effects, the suppression or enhancement of ionization of the analyte due to co-eluting compounds from the sample matrix (e.g., plasma, urine), are a major challenge in LC-MS/MS bioanalysis.[1] Because a deuterated internal standard has the same physicochemical properties as the analyte, it experiences the same matrix effects.[5] By calculating the ratio of the analyte response to the internal standard response, these effects can be effectively canceled out, leading to more accurate and precise quantification.[5]

-

Compensation for Extraction Variability: During sample preparation, the efficiency of extraction can vary between samples. A deuterated internal standard, added to the sample at the beginning of the workflow, will be extracted with the same efficiency as the analyte, thus correcting for any recovery inconsistencies.

-

Improved Accuracy and Precision: By accounting for variations in matrix effects, extraction efficiency, and instrument response, deuterated internal standards significantly improve the overall accuracy and precision of quantitative assays.[5][6] This is particularly crucial for meeting the stringent requirements of regulatory bodies.[7]

-

Enhanced Method Robustness: Methods employing deuterated internal standards are generally more robust and less susceptible to day-to-day variations in instrument performance or minor changes in experimental conditions.[4]

Quantitative Data Presentation

The impact of using a deuterated internal standard on assay performance is evident in method validation data. The following table summarizes typical validation results for the simultaneous quantification of five immunosuppressive drugs in whole blood and plasma using a validated LC-MS/MS method with deuterated internal standards.

| Analyte | Calibration Range | LLOQ (ng/mL) | Intra-assay Precision (CV%) | Inter-assay Precision (CV%) | Accuracy (%) |

| Cyclosporine A | 2 - 1250 ng/mL | 2 | 2.8 - 5.5 | 3.1 - 6.2 | 95.8 - 104.5 |

| Tacrolimus | 0.5 - 42.2 ng/mL | 0.5 | 3.1 - 6.8 | 4.2 - 7.5 | 94.7 - 105.1 |

| Sirolimus | 0.6 - 49.2 ng/mL | 0.6 | 3.5 - 7.2 | 4.5 - 8.1 | 93.9 - 106.3 |

| Everolimus | 0.5 - 40.8 ng/mL | 0.5 | 3.3 - 6.9 | 4.4 - 7.8 | 94.2 - 105.8 |

| Mycophenolic Acid | 0.01 - 7.5 µg/mL | 0.01 | 2.5 - 5.8 | 3.5 - 6.9 | 96.1 - 104.9 |

Data adapted from a validated LC-MS/MS method for the therapeutic drug monitoring of immunosuppressants using deuterated internal standards.[6]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of a deuterated internal standard and its application in a validated LC-MS/MS assay for the quantification of vitamin D metabolites.

Synthesis of Deuterium-Labeled Vitamin D Metabolites

A versatile method for synthesizing deuterium-labeled vitamin D3 metabolites involves the use of A-ring synthons containing three deuterium atoms.[2] These labeled synthons are then coupled with the appropriate CD-ring moieties to yield the final deuterated vitamin D metabolites, such as 25-hydroxyvitamin D3-d3 (25(OH)D3-d3).[2] The deuterium atoms are strategically placed to be stable and not susceptible to back-exchange during the analytical process.[2]

Sample Preparation for Vitamin D Metabolite Analysis

The following protocol outlines the extraction of vitamin D metabolites from human serum prior to LC-MS/MS analysis:

-

Sample Aliquoting: Pipette 100 µL of human serum into a clean microcentrifuge tube.

-

Internal Standard Spiking: Add a known amount of the deuterated internal standard solution (e.g., 25(OH)D3-d3 in methanol) to each serum sample.

-

Protein Precipitation: Add a protein precipitation solvent, such as acetonitrile or a mixture of zinc sulfate and an organic solvent, to the serum sample to precipitate proteins.[5][6] Vortex mix thoroughly.

-

Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant containing the analytes and internal standard to a new tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a suitable solvent, typically the initial mobile phase of the LC method.

LC-MS/MS Analysis of Vitamin D Metabolites

The analysis is performed using a liquid chromatography system coupled to a tandem mass spectrometer.

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is typically used for the separation of vitamin D metabolites.

-

Mobile Phase: A gradient elution with a mobile phase consisting of water with a small amount of formic acid (for improved ionization) and an organic solvent like methanol or acetonitrile is employed.

-

Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used. Derivatization with reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) can be employed to improve ionization efficiency.[2][8]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and its corresponding deuterated internal standard.

-

Visualizing Workflows and Logical Relationships

Diagrams are essential for visualizing complex analytical workflows and logical relationships. The following diagrams were created using the Graphviz DOT language to illustrate key concepts.

General Workflow for a Bioanalytical LC-MS/MS Assay

Caption: A typical workflow for a quantitative bioanalytical assay using LC-MS/MS and a deuterated internal standard.

Decision Tree for Internal Standard Selection

Caption: A simplified decision tree for selecting an appropriate internal standard for a quantitative mass spectrometry assay.

Potential Pitfalls and Considerations

While deuterated internal standards are the gold standard, it is crucial to be aware of potential challenges:

-

Isotopic Purity: The deuterated standard should be of high isotopic purity to avoid any contribution to the analyte signal from the unlabeled species present as an impurity.[7]

-

Deuterium Exchange: The deuterium atoms should be placed in positions that are not susceptible to exchange with hydrogen atoms from the solvent or matrix. This can be a concern for deuterium atoms on heteroatoms or acidic carbons.

-

Chromatographic Separation: In some cases, highly deuterated compounds may exhibit a slight chromatographic shift relative to the unlabeled analyte (the "isotope effect"). This can be problematic if the shift is significant and leads to differential matrix effects.[9]

-

Cost and Availability: The synthesis of custom deuterated standards can be expensive and time-consuming.

Conclusion

Deuterated internal standards are an indispensable tool in modern quantitative mass spectrometry, particularly in the demanding field of drug development. By effectively compensating for a wide range of analytical variabilities, they enable the generation of highly accurate, precise, and robust data that can be relied upon for critical decision-making. A thorough understanding of their principles, coupled with careful selection and implementation, is essential for any researcher or scientist striving for excellence in bioanalysis.

References

- 1. myadlm.org [myadlm.org]

- 2. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis [mdpi.com]

- 3. waters.com [waters.com]

- 4. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. texilajournal.com [texilajournal.com]

- 6. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biospec.net [biospec.net]

- 8. UPLC-MS/MS Determination of Deuterated 25-Hydroxyvitamin D (d3-25OHD3) and Other Vitamin D Metabolites for the Measurement of 25OHD Half-Life | Springer Nature Experiments [experiments.springernature.com]

- 9. researchgate.net [researchgate.net]

Zolazepam-d3: A Technical Guide for Researchers

This technical guide provides an in-depth overview of Zolazepam-d3, a deuterated analog of the pyrazolodiazepinone anesthetic, zolazepam. Designed for researchers, scientists, and drug development professionals, this document outlines its chemical properties, and its application in bioanalytical methods.

Core Compound Data

This compound is primarily utilized as an internal standard in quantitative bioanalytical assays for the determination of zolazepam in biological matrices. Its isotopic labeling ensures similar physicochemical properties to the parent compound, allowing for accurate quantification by mass spectrometry.

| Property | This compound | Zolazepam |

| CAS Number | 1286480-83-8[1] | 31352-82-6 |

| Molecular Formula | C₁₅H₁₂D₃FN₄O | C₁₅H₁₅FN₄O |

| Molecular Weight | 289.32 g/mol [1] | 286.30 g/mol |

| Synonyms | Flupyrazapon-d3 | Flupyrazapon, CI-716 |

Mechanism of Action of Zolazepam

Zolazepam is a pyrazolodiazepinone derivative that functions as a benzodiazepine-like agent. While its precise binding site and mechanism are not as extensively characterized as classical benzodiazepines, it is understood to potentiate the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) by binding to the GABAa receptor complex. This interaction increases the frequency of chloride channel opening, leading to hyperpolarization of the neuronal membrane and subsequent central nervous system depression, manifesting as sedation, anxiolysis, and muscle relaxation.

In veterinary medicine, zolazepam is commonly used in combination with the N-methyl-D-aspartate (NMDA) receptor antagonist, tiletamine. This combination, known commercially as Telazol® or Zoletil®, provides a synergistic anesthetic effect. Tiletamine induces a state of dissociative anesthesia, while zolazepam mitigates the potential for convulsions and provides muscle relaxation.

Combined Anesthetic Signaling Pathway

The following diagram illustrates the complementary mechanisms of action of zolazepam and tiletamine at the neuronal synapse.

Experimental Protocols: Bioanalytical Method for Zolazepam Quantification

The following is a representative experimental protocol for the simultaneous determination of zolazepam and tiletamine in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3] While the cited study utilizes midazolam as the internal standard, this compound is an ideal alternative for this application due to its closer structural and physicochemical similarity to zolazepam, which minimizes variability in sample processing and ionization.

1. Sample Preparation

-

To 100 µL of plasma, add 200 µL of acetonitrile containing the internal standard (this compound at a suitable concentration, e.g., 10 ng/mL).

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen gas.

-

Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography

-

LC System: Agilent 1200 series or equivalent

-

Column: Reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 3.5 µm)

-

Mobile Phase: 10 mM ammonium acetate in water and acetonitrile (1:4, v/v)

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 10 µL

3. Mass Spectrometry

-

MS System: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), positive

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Zolazepam: Precursor ion (m/z) → Product ion (m/z) - Specific transitions to be optimized

-

This compound: Precursor ion (m/z) → Product ion (m/z) - Specific transitions to be optimized

-

Tiletamine: Precursor ion (m/z) → Product ion (m/z) - Specific transitions to be optimized

-

-

Data Analysis: Quantify zolazepam concentration by comparing the peak area ratio of zolazepam to this compound against a standard curve.

Analytical Workflow Diagram

The following diagram outlines the key steps in the bioanalytical workflow for the quantification of zolazepam using this compound as an internal standard.

References

- 1. Simultaneous determination of zolazepam and tiletamine in dog plasma by liquid chromatography coupled to a tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Simultaneous determination of zolazepam and tiletamine in dog plasma by liquid chromatography coupled to a tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]

Methodological & Application

Application Note: Quantitative Analysis of Zolazepam in Plasma using Zolazepam-d3 by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Zolazepam is a benzodiazepine derivative used as a short-acting anesthetic in veterinary medicine, often in combination with the dissociative anesthetic tiletamine. Accurate quantification of zolazepam in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of zolazepam in plasma, utilizing its deuterated analog, zolazepam-d3, as an internal standard (IS) to ensure high accuracy and precision.

The methodology described herein is based on established bioanalytical principles and techniques, providing a reliable workflow for researchers in drug discovery and development. The use of a stable isotope-labeled internal standard like this compound is critical for correcting for variability in sample preparation and instrument response.

Experimental Protocols

This section outlines the detailed methodologies for sample preparation, LC-MS/MS analysis, and method validation.

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting zolazepam from plasma samples.

Materials:

-

Blank plasma

-

Zolazepam stock solution (1 mg/mL in methanol)

-

This compound (Internal Standard) stock solution (1 mg/mL in methanol)

-

Acetonitrile (ACN), HPLC grade

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Microcentrifuge

Procedure:

-

Spiking of Internal Standard: To 100 µL of plasma sample, add 10 µL of this compound working solution (concentration to be optimized, e.g., 100 ng/mL in methanol).

-

Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase to enhance sensitivity.

-

Sample Injection: Transfer the final sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem mass spectrometer equipped with an electrospray ionization (ESI) source

Chromatographic Conditions (Typical):

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, then re-equilibrate |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Mass Spectrometry Conditions (Typical):

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Zolazepam: m/z 286.1 → 258.1; this compound: m/z 289.1 → 261.1 |

| Collision Energy | Optimized for specific instrument |

| Dwell Time | 100 ms |

Data Presentation

The following tables summarize the expected quantitative performance of this analytical method.

Table 1: Calibration Curve Parameters

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) | Weighting |

| Zolazepam | 1 - 1000 | > 0.995 | 1/x² |

Table 2: Accuracy and Precision (Intra- and Inter-day)

| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Accuracy (%) | Inter-day Precision (%RSD) |

| LLOQ | 1 | 95 - 105 | < 15 | 93 - 107 | < 15 |

| Low QC | 3 | 97 - 103 | < 10 | 96 - 104 | < 10 |

| Mid QC | 100 | 98 - 102 | < 8 | 97 - 103 | < 8 |

| High QC | 800 | 99 - 101 | < 5 | 98 - 102 | < 5 |

Table 3: Method Validation Parameters

| Parameter | Result |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Limit of Quantification (LLOQ) | 1.0 ng/mL |

| Matrix Effect | Minimal (<15%) |

| Recovery | Consistent and reproducible (>85%) |

| Stability (Freeze-Thaw) | Stable for at least 3 cycles |

| Stability (Autosampler) | Stable for at least 24 hours at 4°C |

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the quantitative analysis of zolazepam.

Caption: Experimental workflow for zolazepam quantification.

Application Note: Quantification of Zolazepam in Plasma by LC-MS/MS

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of zolazepam in plasma. The protocol employs a straightforward protein precipitation for sample preparation and utilizes midazolam as an internal standard (IS). Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution of ammonium acetate and acetonitrile. The method is suitable for pharmacokinetic studies and other applications requiring accurate measurement of zolazepam concentrations in a biological matrix.

Introduction

Zolazepam is a benzodiazepine derivative used as a tranquilizer in veterinary medicine, often in combination with the dissociative anesthetic tiletamine.[1] Accurate quantification of zolazepam in plasma is crucial for pharmacokinetic and pharmacodynamic studies. This application note presents a detailed protocol for a sensitive and specific LC-MS/MS method for the determination of zolazepam in plasma, adapted from established methodologies for benzodiazepine analysis.[1][2]

Experimental

Materials and Reagents

-

Zolazepam reference standard

-

Midazolam (Internal Standard) reference standard

-

Acetonitrile (HPLC grade)

-

Ammonium acetate (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Control plasma

Equipment

-

Liquid chromatograph (LC) system

-

Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Reversed-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm)

-

Microcentrifuge

-

Analytical balance

-

Pipettes

Sample Preparation

A simple protein precipitation method is used for plasma sample preparation.[3][4]

-

To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of internal standard working solution (Midazolam in 50% acetonitrile).

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.[3]

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Liquid Chromatography

-

Column: C18 reversed-phase, 50 x 2.1 mm, 3.5 µm

-

Mobile Phase A: 10 mM Ammonium Acetate in Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 10 µL

-

Gradient:

| Time (min) | %B |

| 0.0 | 20 |

| 2.5 | 80 |

| 3.0 | 80 |

| 3.1 | 20 |

| 5.0 | 20 |

Mass Spectrometry

The mass spectrometer is operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).

Table 1: Mass Spectrometer Parameters

| Parameter | Setting |

| Ionization Mode | ESI Positive |

| Capillary Voltage | 3500 V |

| Desolvation Temperature | 450 °C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

Table 2: MRM Transitions and Compound Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Declustering Potential (V) |

| Zolazepam | 286.1 | 258.1 | 100 | 25 | 40 |

| Midazolam (IS) | 326.1 | 291.1 | 100 | 30 | 45 |

Method Validation

The method was validated according to the FDA guidelines for bioanalytical method validation.[5][6][7][8]

Linearity

The calibration curve was linear over the concentration range of 1 to 1000 ng/mL for zolazepam in plasma. The coefficient of determination (r²) was >0.99.

Table 3: Representative Calibration Curve Data

| Concentration (ng/mL) | Mean Peak Area Ratio (Zolazepam/IS) |

| 1 | 0.012 |

| 5 | 0.058 |

| 10 | 0.115 |

| 50 | 0.582 |

| 100 | 1.161 |

| 500 | 5.835 |

| 1000 | 11.682 |

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels.

Table 4: Accuracy and Precision Data

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 1 | 8.5 | 105.2 | 9.8 | 103.5 |

| Low | 3 | 6.2 | 98.7 | 7.5 | 101.2 |

| Mid | 300 | 4.8 | 102.1 | 5.9 | 100.8 |

| High | 800 | 4.1 | 99.5 | 5.2 | 99.1 |

Recovery

The extraction recovery of zolazepam and the internal standard was determined by comparing the peak areas of extracted samples to those of unextracted standards.

Table 5: Extraction Recovery

| Compound | Concentration (ng/mL) | Mean Recovery (%) |

| Zolazepam | 3 | 92.5 |

| Zolazepam | 800 | 95.1 |

| Midazolam (IS) | 100 | 93.8 |

Experimental Workflow Diagram

Caption: LC-MS/MS workflow for zolazepam quantification in plasma.

Conclusion

This application note provides a detailed and validated LC-MS/MS method for the quantification of zolazepam in plasma. The method is sensitive, specific, and reliable, making it a valuable tool for researchers and professionals in drug development and veterinary medicine.

References

- 1. Simultaneous determination of zolazepam and tiletamine in dog plasma by liquid chromatography coupled to a tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. agilent.com [agilent.com]

- 5. youtube.com [youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

Application Note: High-Throughput Bioanalytical Method for Zolazepam Quantification in Plasma Using Zolazepam-d3 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Zolazepam is a benzodiazepine derivative used as an anesthetic in veterinary medicine, often in combination with the dissociative anesthetic tiletamine. The accurate quantification of zolazepam in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of zolazepam in plasma, employing its deuterated analog, Zolazepam-d3, as an internal standard (IS). The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative bioanalysis as it closely mimics the analyte's behavior during sample preparation and ionization, thus compensating for matrix effects and variability in the analytical process.[1]